4-Bromo-6-methylpicolinic acid
CAS No.: 886372-47-0
Cat. No.: VC2933487
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886372-47-0 |
---|---|
Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.03 g/mol |
IUPAC Name | 4-bromo-6-methylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) |
Standard InChI Key | IQFWXNNNXVXOBJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C(=O)O)Br |
Canonical SMILES | CC1=CC(=CC(=N1)C(=O)O)Br |
Introduction
Physical and Chemical Properties
Structural Information
4-Bromo-6-methylpicolinic acid features a pyridine ring with three functional groups strategically positioned to create its unique chemical identity. The pyridine core contains nitrogen at position 1, a carboxylic acid group at position 2, a bromine atom at position 4, and a methyl group at position 6 . This specific arrangement of substituents creates a distinct electronic distribution throughout the molecule that significantly influences its chemical behavior, particularly in terms of reactivity and potential interactions with other molecules or biological systems.
The compound can be represented in both 2D and 3D structural formats, which provide valuable insights into its spatial arrangement and potential binding characteristics . The presence of the bromine atom, with its large atomic radius and high electronegativity, creates a significant electronic effect that influences the reactivity of the pyridine ring. Similarly, the methyl group contributes electron density to the ring through inductive effects, while the carboxylic acid group provides opportunities for hydrogen bonding and further chemical transformations.
Chemical Identifiers
For precise identification and reference in scientific databases and literature, 4-Bromo-6-methylpicolinic acid is associated with several standardized chemical identifiers:
These identifiers ensure consistent and accurate identification of 4-Bromo-6-methylpicolinic acid across different chemical databases, research publications, and regulatory documents.
Current Research Status and Future Directions
Research Gaps
The current scientific literature reveals significant gaps in the detailed characterization and exploration of 4-Bromo-6-methylpicolinic acid. Specific areas requiring further investigation include:
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Comprehensive physical property determination (melting point, boiling point, solubility parameters)
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Development and optimization of synthetic methods
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Detailed reactivity studies, particularly focusing on the bromine functionality
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Evaluation of potential biological activities
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Investigation of metal coordination properties
Future Research Opportunities
These identified gaps present valuable opportunities for future research:
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Physical and chemical characterization studies to establish a comprehensive property profile
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Development of efficient synthetic routes with optimized reaction conditions
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Exploration of the compound's reactivity in various chemical transformations, particularly cross-coupling reactions
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Screening for potential biological activities, including antimicrobial, anti-inflammatory, or enzyme inhibitory effects
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Investigation of metal complexation behavior and potential applications in catalysis or materials science
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